

Validating L-161982's Target Engagement: A Comparative Guide to PTGER4 siRNA

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Compound of Interest

Compound Name: L-161982

Cat. No.: B1673697

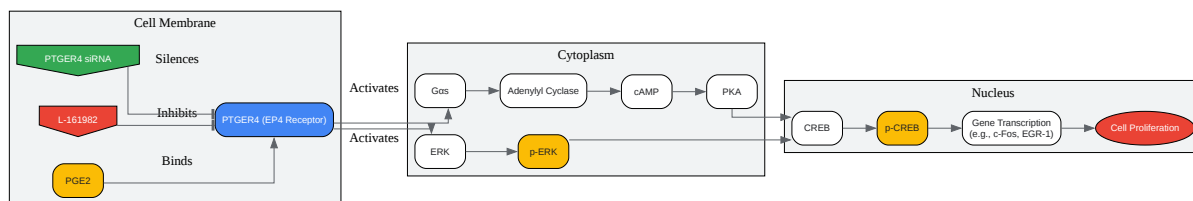
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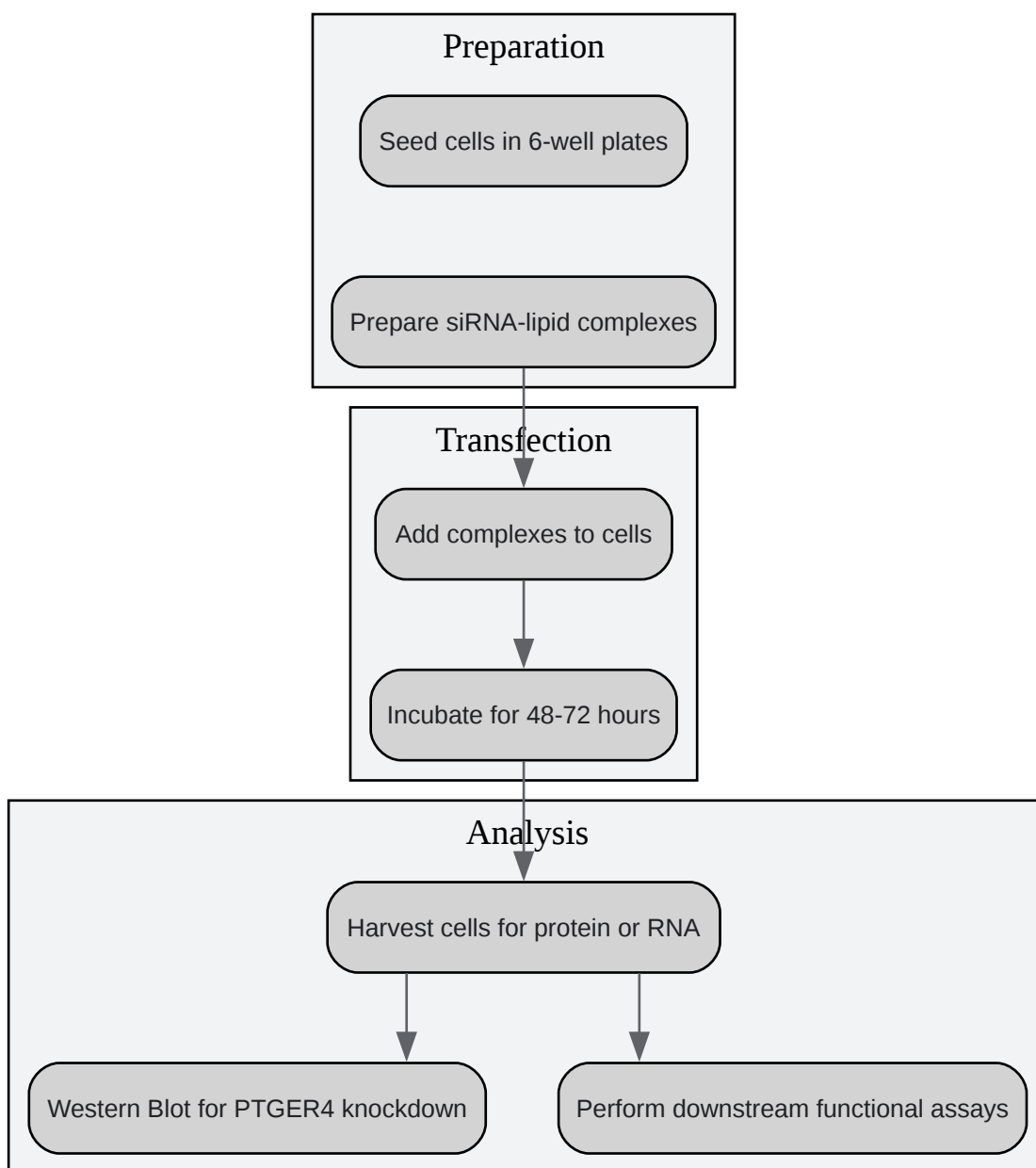
For Researchers, Scientists, and Drug Development Professionals

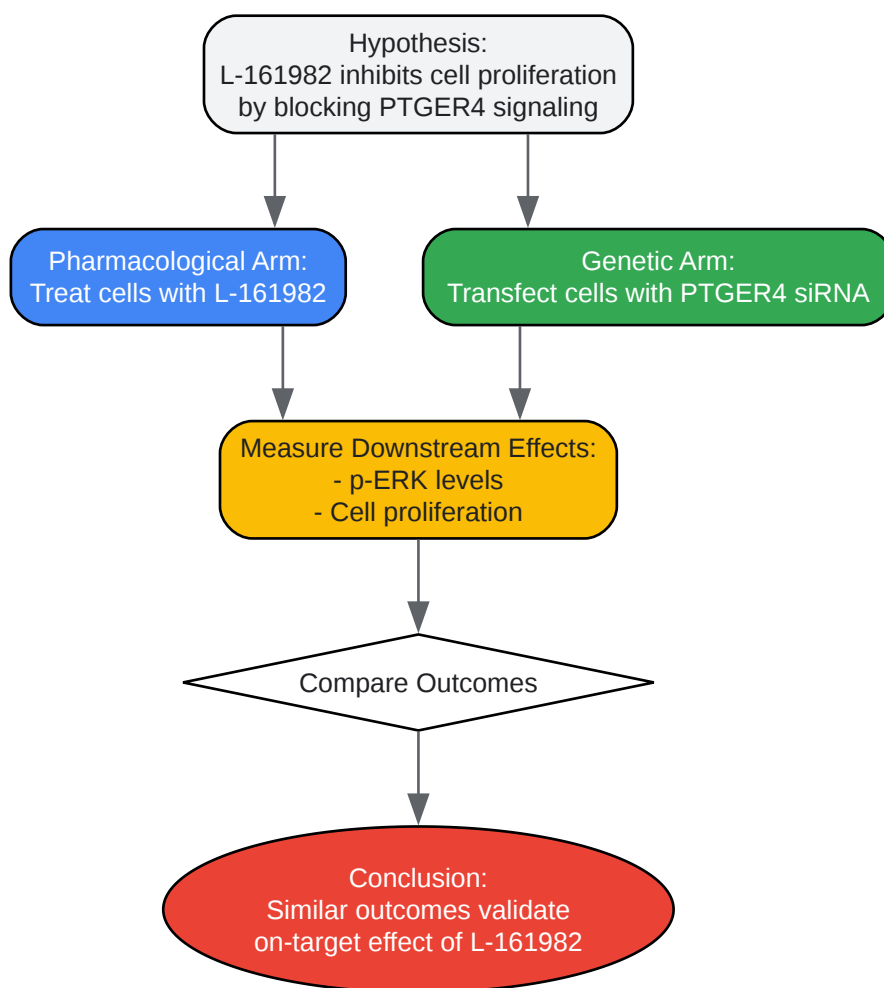
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effect of **L-161982**, a selective antagonist of the Prostaglandin E2 Receptor 4 (PTGER4 or EP4). We delve into the use of small interfering RNA (siRNA) to silence the PTGER4 gene, offering a genetic approach to complement the pharmacological inhibition by **L-161982**. This guide presents supporting experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of target validation studies.

Unveiling the Mechanism: L-161982 and the PTGER4 Signaling Pathway

L-161982 is a potent and selective antagonist of the PTGER4 receptor.[1] The activation of PTGER4 by its endogenous ligand, prostaglandin E2 (PGE2), triggers a signaling cascade that plays a significant role in various physiological and pathological processes, including inflammation and cancer cell proliferation.[2][3] One of the key downstream pathways activated by PTGER4 involves the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical step in promoting cell growth.[4][5]







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